Welcome to the BenchChem Online Store!
molecular formula C13H9BrN2 B1268541 6-Bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 4044-98-8

6-Bromo-2-phenylimidazo[1,2-a]pyridine

Cat. No. B1268541
M. Wt: 273.13 g/mol
InChI Key: JECUQJPFGTUNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915284B2

Procedure details

1.99 g of 2-bromo-1-phenylethanone, 1.73 g of 2-amino-5-bromopyridine and 1 g of sodium hydrogen carbonate in a mixture of 20 ml of ethanol and 5 ml of water are placed in a round-bottomed flask. The mixture is heated at 80° C. for 4 h and left to cool and 40 ml of water are added. The mixture is stirred for 15 min and the precipitate is then recovered by filtration; it is washed with water and then with diisopropyl ether and dried in a desiccator. 1.8 g of compound are obtained. Mp=192-194° C.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]=1.C(=O)([O-])O.[Na+]>C(O)C.O>[Br:18][C:15]1[CH:16]=[CH:17][C:12]2[N:13]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:11]=2)[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
1.73 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
1 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a round-bottomed flask
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the precipitate is then recovered by filtration
WASH
Type
WASH
Details
it is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diisopropyl ether and dried in a desiccator

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C=C(N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.